REACTION_CXSMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[Cl:7][C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:9]=1O>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:7])[C:13]=1[Cl:14]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrCCCCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1Cl)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
|
BrCCCCOC1=C(C(=CC=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |